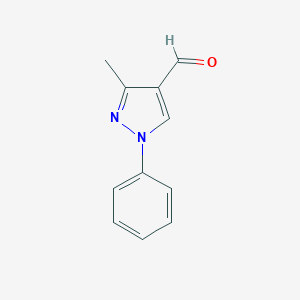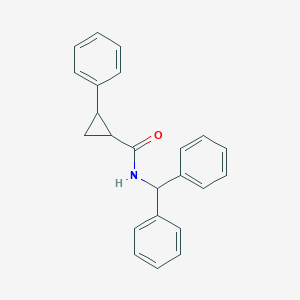![molecular formula C9H9IO2S B184726 [(Z)-1-iodo-2-methylsulfonylethenyl]benzene CAS No. 28995-82-6](/img/structure/B184726.png)
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene, commonly known as IMESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMESB is a versatile compound that can be used in the synthesis of various organic compounds. It has also been studied for its potential biological and physiological effects.
Mécanisme D'action
The mechanism of action of IMESB is not well understood. However, it is believed that IMESB may act as a nucleophile and react with various electrophilic compounds. This reaction may result in the formation of new compounds that have potential biological and physiological effects.
Effets Biochimiques Et Physiologiques
IMESB has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of IMESB.
Avantages Et Limitations Des Expériences En Laboratoire
IMESB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, IMESB has some limitations. It is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of IMESB. One potential direction is the synthesis of new organic compounds using IMESB as a starting material. Another potential direction is the study of the biological and physiological effects of IMESB and its derivatives. Additionally, the development of new synthetic methods for the synthesis of IMESB may also be an area of future research.
Méthodes De Synthèse
The synthesis of IMESB involves the reaction of iodobenzene with 2-methylsulfonyl acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields IMESB as the main product. The synthesis of IMESB is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
IMESB has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry. IMESB has also been studied for its potential biological and physiological effects.
Propriétés
Numéro CAS |
28995-82-6 |
|---|---|
Nom du produit |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
Formule moléculaire |
C9H9IO2S |
Poids moléculaire |
308.14 g/mol |
Nom IUPAC |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9IO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
Clé InChI |
UUVVDTGLPNOXFB-CLFYSBASSA-N |
SMILES isomérique |
CS(=O)(=O)/C=C(/C1=CC=CC=C1)\I |
SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
SMILES canonique |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)








![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
